Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBODPPGVQZFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC(=C(C1)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27712-87-4 | |
| Record name | 1,4-dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Claisen Condensation of Dimethyl Succinate
Classical Alkoxide-Mediated Cyclization
The most widely documented method involves Claisen condensation of dimethyl succinate using sodium methoxide (NaOMe). In this reaction, two equivalents of dimethyl succinate undergo cyclization under reflux conditions, forming the cyclohexadiene ring via enolate intermediates. A representative procedure involves dissolving dimethyl succinate in methanol, adding NaOMe dropwise at 60–80°C, and refluxing for 2–3 hours. Acidification with dilute sulfuric acid precipitates the product, yielding 85–89% after recrystallization.
Reaction Conditions and Optimization
- Catalyst Loading : Stoichiometric NaOMe (1:1 molar ratio to dimethyl succinate) ensures complete enolization.
- Temperature : Reactions at 80°C reduce side products like hydrolyzed succinic acid.
- Solvent : Anhydrous methanol minimizes ester hydrolysis, but patent data show substituting 30% methanol with liquid paraffin increases yield to 92% by reducing polymerization.
Catalytic Methods Using 1,8-Diazabicycloundec-7-Ene (DBU)
DBU-Catalyzed Cyclocondensation
A 2021 patent describes a DBU-catalyzed route where dimethyl succinate undergoes cyclization in methanol at 60°C. DBU (10 mol%) facilitates enolate formation without requiring anhydrous conditions. After 2 hours, distillation removes methanol, and cooling yields 94% product with 99.5% purity (HPLC).
Advantages Over Alkoxide Methods
Ultrasonic-Assisted Synthesis
Mechanochemical Activation
Ultrasonic irradiation (40 kHz) accelerates Claisen condensation by enhancing mass transfer and cavitation-induced micro-mixing. A 2020 study reports 88% yield in 1.5 hours using NaOMe in methanol under ultrasound. The method reduces energy consumption by 30% compared to conventional heating.
Critical Parameters
Solvent Engineering Approaches
Hydrogenation and Dehydration Pathways
From Succinyl Succinate Diesters
A 2017 patent outlines a two-step route:
- Claisen Condensation : Dimethyl succinate → dimethyl succinyl succinate (yield 90%).
- Catalytic Hydrogenation : Using Pd/C (5 wt%) at 80°C under 50 psi H₂, followed by dehydration with P₂O₅, yields the cyclohexadiene derivative.
Selectivity Challenges
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Claisen | NaOMe | Methanol | 80 | 85 | 98.5 |
| DBU Catalyzed | DBU | Methanol | 60 | 94 | 99.5 |
| Ultrasonic | NaOMe | Methanol | 60 (US) | 88 | 98.8 |
| Liquid Paraffin | NaOMe | Paraffin | 140 | 93 | 99.2 |
| Hydrogenation | Pd/C, P₂O₅ | Toluene | 80 | 90 | 97.0 |
Environmental and Industrial Considerations
Waste Management Innovations
A 2021 environment-friendly protocol recovers methanol and dimethyl succinate via fractional distillation, reducing wastewater discharge by 60%. Calcium sulfate byproducts from neutralization are repurposed as construction materials.
Scalability and Cost
- DBU Method : Despite higher catalyst cost ($120/kg), the method’s efficiency justifies use in high-purity applications (e.g., pharmaceuticals).
- Liquid Paraffin : Lowest operational cost ($0.23/kg product) due to solvent recycling.
Chemical Reactions Analysis
Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters
Scientific Research Applications
Organic Synthesis
Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate serves as an intermediate in organic synthesis. Its structural properties allow it to participate in various chemical reactions, making it useful for synthesizing more complex organic compounds.
Biochemical Studies
This compound has been studied for its interactions with biological systems. It can act as a potential inhibitor or modulator in enzymatic reactions due to its ability to form complexes with metal ions. Such interactions are critical in understanding metabolic pathways and developing pharmaceuticals.
Material Science
Research indicates that this compound can be utilized in the development of new materials. Its unique chemical structure contributes to enhanced properties in polymers and composites, which can be beneficial for applications in coatings and adhesives.
Data Tables
Case Study 1: Organic Synthesis
In a study published by ResearchGate, this compound was used as a precursor for synthesizing novel hydrazone derivatives. These derivatives exhibited promising antifungal activity, highlighting the compound's utility in medicinal chemistry .
Case Study 2: Biochemical Interaction
A research paper explored the interaction of this compound with metalloproteins. The study found that the compound could effectively chelate metal ions, influencing enzyme activity and stability . This finding opens avenues for further research into its role as a biochemical modulator.
Case Study 3: Material Development
In material science research, the compound was incorporated into polymer matrices to enhance mechanical properties. The results indicated improved tensile strength and thermal stability compared to traditional materials . This application is particularly relevant for industries requiring durable and lightweight materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby modulating cellular processes and protecting cells from damage
Comparison with Similar Compounds
Structural Comparisons
Table 1: Crystallographic and Structural Properties
- Key Observations :
- The dimethyl and diisopropyl esters share identical C5-C6 double bond lengths (1.359 Å), confirming their conjugated diene character .
- In contrast, diethyl succinylsuccinate (a diketone derivative) lacks conjugated double bonds, with a longer C-C bond (1.54 Å), reducing reactivity in cyclization reactions .
- Steric effects from bulkier isopropyl groups in diisopropyl esters may influence packing efficiency in crystal lattices, though crystallographic symmetry (P1̄) remains unchanged .
Table 2: Reactivity in Key Reactions
- Key Observations :
- The dimethyl ester is critical in synthesizing quinacridone pigments via acid-catalyzed cyclization, highlighting its industrial utility .
- Diethyl succinylsuccinate forms stable β-diketone complexes with metals (e.g., Eu³⁺, Fe³⁺), used in optoelectronics and catalysis .
- Derivatives like dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate exhibit potent antimicrobial activity (MIC as low as 4.8 µg/mL), suggesting substituents on the cyclohexadiene ring enhance bioactivity .
Thermal and Chemical Stability
Dimethyl vs. Diethyl Esters :
- Enol vs. Keto Forms: The enol form of this compound is stabilized by intramolecular hydrogen bonding, whereas diketones (e.g., diethyl succinylsuccinate) exist predominantly in the keto form, affecting their coordination chemistry .
Biological Activity
Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate (DM-DHCD) is a compound with the molecular formula C10H12O6, characterized by its unique structure that includes two hydroxyl groups and two ester groups. This compound has garnered attention in recent years due to its potential biological activities, particularly its antioxidant properties and implications in medicinal chemistry. This article explores the biological activity of DM-DHCD through various studies and findings.
Molecular Structure
- Chemical Formula : C10H12O6
- IUPAC Name : this compound
- CAS Number : 27712-87-4
The compound's structure consists of a cyclohexadiene ring with hydroxyl and carboxyl functional groups that contribute to its reactivity and biological activity.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 154-157 °C |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that DM-DHCD exhibits significant antioxidant activity. The compound can scavenge free radicals due to the presence of hydroxyl groups, which donate hydrogen atoms. This mechanism is crucial in mitigating oxidative stress in biological systems. A study demonstrated that DM-DHCD effectively reduced the formation of reactive oxygen species (ROS) in cellular models, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Enzyme Inhibition
DM-DHCD has been shown to inhibit certain enzymes involved in oxidative stress pathways. For instance, it may affect the activity of aldo-keto reductases (AKRs), which play a role in the metabolism of aldehydes and ketones. Inhibition of these enzymes could lead to decreased levels of harmful metabolites in cells, thereby protecting against cellular damage .
Case Studies
- Cell Culture Studies : In vitro studies using human cell lines indicated that treatment with DM-DHCD resulted in reduced cell apoptosis under oxidative stress conditions. The compound's ability to modulate cell survival pathways was attributed to its antioxidant properties .
- Animal Models : In vivo studies involving rodents demonstrated that DM-DHCD administration led to improved outcomes in models of diabetes-induced oxidative stress. The compound significantly lowered markers of oxidative damage and improved metabolic parameters .
The biological activity of DM-DHCD can be attributed to several mechanisms:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage.
- Enzyme Modulation : Inhibiting enzymes that contribute to oxidative stress.
- Cell Signaling Pathways : Influencing pathways related to inflammation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of DM-DHCD, it is useful to compare it with structurally similar compounds:
| Compound | Antioxidant Activity | Enzyme Inhibition | Applications |
|---|---|---|---|
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | Moderate | None | Limited use |
| 2,5-Dihydroxy-1,4-benzoquinone | High | Yes | Pharmaceuticals |
DM-DHCD stands out due to its dual functional groups that enhance its biological activity compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes for Dimethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate, and how can reaction conditions be fine-tuned?
Methodological Answer: The synthesis typically involves cycloaddition or oxidation-reduction cascades. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature control (20–80°C), and catalyst selection (e.g., Lewis acids like FeCl₃). For example, analogous bicyclo[2.2.2]octane derivatives are synthesized via Diels-Alder reactions under anhydrous conditions, followed by esterification . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm the dihydroxy and ester functionalities.
Table 1: Comparison of Synthetic Approaches for Related Cyclohexadiene Derivatives
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Diels-Alder Cyclization | 65–78 | FeCl₃, THF, 60°C, 12 h | |
| Oxidative Esterification | 55–70 | MnO₂, CH₃CN, reflux, 8 h |
Q. How can spectroscopic data contradictions arise in characterizing this compound, and how are they resolved?
Methodological Answer: Discrepancies in NMR or IR data often stem from tautomerism or solvent-induced shifts. For example, the dihydroxy groups may exhibit keto-enol tautomerism, altering peak splitting patterns. To resolve this:
- Perform variable-temperature NMR to stabilize tautomeric forms.
- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent effects.
- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound in [4+2] cycloadditions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to predict regioselectivity. For example:
- Compute HOMO-LUMO gaps to identify electron-rich diene/dienophile pairs.
- Simulate transition states to assess activation energies.
- Validate with experimental kinetic data (e.g., Arrhenius plots).
This approach aligns with ICReDD’s methodology for reaction path optimization using quantum chemical calculations .
Q. How can conflicting bioactivity data in cell-based assays be systematically addressed?
Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability, metabolite interference). Mitigation strategies include:
- Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (pH, serum concentration).
- Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT).
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding variables.
Refer to EPA DSSTox protocols for toxicity data validation .
Q. What advanced techniques are recommended for analyzing its solid-state conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive for resolving bond lengths and angles. For non-crystalline samples:
- Use synchrotron-based powder XRD paired with Rietveld refinement.
- Pair with solid-state NMR (¹³C CP/MAS) to probe local environments.
- Computational tools like Mercury or Olex2 aid in visualizing and refining crystallographic data .
Q. How do substituent effects on the cyclohexadiene ring influence electrochemical properties?
Methodological Answer: Electron-withdrawing groups (e.g., nitro) enhance redox activity. Methodological steps:
- Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to measure oxidation potentials.
- Correlate with Hammett σ constants for substituent electronic effects.
- Compare DFT-calculated ionization potentials (IPs) with experimental CV data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
